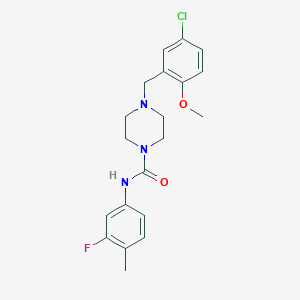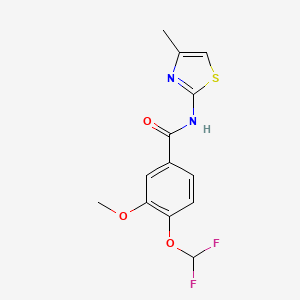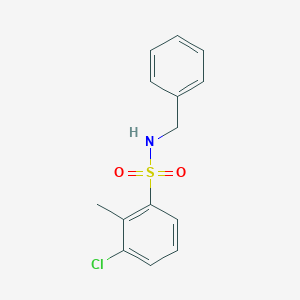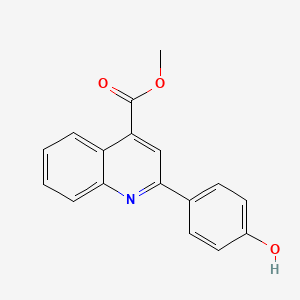![molecular formula C17H23ClN2O2 B10967388 2-(4-Chloro-2-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967388.png)
2-(4-Chloro-2-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an allyl group attached to the piperazine ring and a chloromethylphenoxy group attached to the propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with allyl bromide in the presence of a base such as potassium carbonate to form 4-allylpiperazine.
Formation of the Chloromethylphenoxy Intermediate: 4-chloro-2-methylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-chloro-2-methylphenoxypropanol.
Coupling Reaction: The 4-allylpiperazine is then reacted with the 4-chloro-2-methylphenoxypropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the propanone backbone can be reduced to form an alcohol.
Substitution: The chlorine atom in the chloromethylphenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone epoxide or 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone aldehyde.
Reduction: Formation of 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanol.
Substitution: Formation of 1-(4-allylpiperazino)-2-(4-amino-2-methylphenoxy)-1-propanone or 1-(4-allylpiperazino)-2-(4-thiomethyl-2-methylphenoxy)-1-propanone.
Scientific Research Applications
1-(4-Allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone can be compared with other similar compounds, such as:
1-(4-Allylpiperazino)-2-(4-chlorophenoxy)-1-propanone: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.
1-(4-Allylpiperazino)-2-(4-methylphenoxy)-1-propanone: Lacks the chlorine atom on the phenoxy ring, which may influence its substitution reactions and biological properties.
1-(4-Allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-butanone: Has a longer carbon chain in the backbone, which may alter its physical properties and interactions with molecular targets.
The uniqueness of 1-(4-allylpiperazino)-2-(4-chloro-2-methylphenoxy)-1-propanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN2O2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H23ClN2O2/c1-4-7-19-8-10-20(11-9-19)17(21)14(3)22-16-6-5-15(18)12-13(16)2/h4-6,12,14H,1,7-11H2,2-3H3 |
InChI Key |
VZDOFIQZSCCPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10967306.png)
![N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B10967309.png)

![2-(2-Methylphenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone](/img/structure/B10967317.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10967326.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}furan-2-carboxamide](/img/structure/B10967332.png)


![4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10967349.png)


![1-(2-Chloro-4-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967359.png)
![N-cycloheptyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10967361.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10967364.png)
